molecular formula C4H4IN3O2 B1376399 6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione CAS No. 17607-06-6

6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione

Cat. No.: B1376399
CAS No.: 17607-06-6
M. Wt: 253 g/mol
InChI Key: ORBNTGMFRRQEMM-UHFFFAOYSA-N
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Description

6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C4H4IN3O2 and its molecular weight is 253 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione is involved in various synthesis methods for pyrimidine derivatives. For instance, a three-component reaction in aqueous media has been used to synthesize 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione and derivatives, where the structures of the products were influenced by substituents of aromatic aldehydes (Shi, Shi, & Rong, 2010).

Crystal Structure Analysis

There has been significant research into the crystal structure of derivatives of this compound. Studies have detailed the crystal structure of various related compounds, providing insights into their molecular configurations and potential applications in material science (Kirfel, Schwabenländer, & Müller, 1997).

Antimalarial Activity

Research has also focused on the antimalarial activity of pyrimidine derivatives. Compounds synthesized from this compound have been tested against the human parasite Plasmodium falciparum, showing some level of activity (Halladay & Cowden, 1990).

Hydrogen-Bonded Ribbon Formation

The compound also plays a role in the formation of hydrogen-bonded ribbons with various types of rings, which is significant for understanding molecular interactions and the design of new molecular materials (Torre, Trilleras, Cobo, & Glidewell, 2009).

Optical and Nonlinear Optical Properties

Finally, the compound's derivatives have been studied for their potential in optical, nonlinear optical, and drug discovery applications. Their kinetic and thermal stabilities, as well as intramolecular charge transfer characteristics, have been assessed, indicating their potential in NLO device fabrications (Mohan et al., 2020).

Properties

IUPAC Name

6-amino-5-iodo-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBNTGMFRRQEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione
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Reactant of Route 5
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-Amino-5-iodopyrimidine-2,4(1H,3H)-dione

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